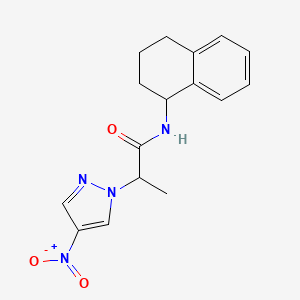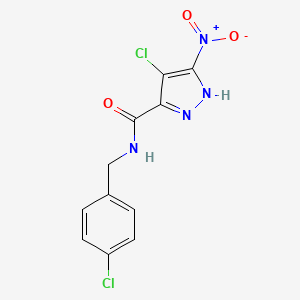![molecular formula C14H18ClN3O2S B10947621 N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide](/img/structure/B10947621.png)
N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a chlorine and methyl group, linked to a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then chlorinated using a chlorinating agent such as thionyl chloride.
Next, the chlorinated pyrazole is reacted with a suitable alkylating agent to introduce the propyl group. This step is usually carried out under basic conditions to facilitate the nucleophilic substitution reaction. Finally, the resulting intermediate is coupled with 4-methylbenzenesulfonamide under conditions that promote the formation of the sulfonamide bond, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyrazole and benzene rings can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Lithium aluminum hydride (LiAlH~4~) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea under basic conditions.
Major Products
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrazoles.
Scientific Research Applications
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism would depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 1-(2’-Chloro-5’-sulfophenyl)-3-methyl-5-pyrazolone
- N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide hydrochloride
Uniqueness
N~1~-[3-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-4-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzenesulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H18ClN3O2S |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[3-(4-chloro-3-methylpyrazol-1-yl)propyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H18ClN3O2S/c1-11-4-6-13(7-5-11)21(19,20)16-8-3-9-18-10-14(15)12(2)17-18/h4-7,10,16H,3,8-9H2,1-2H3 |
InChI Key |
SCDCWSOMJAKCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCN2C=C(C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1-Adamantyl)propyl]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-4-quinolinecarboxamide](/img/structure/B10947540.png)

![(2E)-13-acetyl-2-({5-[(4-chloro-2-nitrophenoxy)methyl]furan-2-yl}methylidene)-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10947550.png)
![2-[5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B10947565.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10947568.png)
![4-hydroxy-5-[2-(1-propyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B10947571.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one](/img/structure/B10947588.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10947597.png)
![N-[4-bromo-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10947601.png)
![2-[4-(N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10947606.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]furan-2-carboxamide](/img/structure/B10947612.png)
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10947617.png)
![2-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10947619.png)
